molecular formula C18H20N2O2 B1596284 N-(4-benzamidobutyl)benzamide CAS No. 31991-78-3

N-(4-benzamidobutyl)benzamide

Cat. No. B1596284
CAS RN: 31991-78-3
M. Wt: 296.4 g/mol
InChI Key: QSFWQDFBUPYPIH-UHFFFAOYSA-N
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Description

“N-(4-benzamidobutyl)benzamide” is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.36 . It is also known by other names such as Haplamide, n,n’-(Butane-1,4-diyl)dibenzamide, and Benzamide, N,N’-1,4-butanediylbis .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-(4-benzamidobutyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-(4-benzamidobutyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques are used for the identification of functional groups and confirmation of the structure of the compound .


Chemical Reactions Analysis

Benzamides, including “N-(4-benzamidobutyl)benzamide”, are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .


Physical And Chemical Properties Analysis

Most amides, including “N-(4-benzamidobutyl)benzamide”, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Bischler-Napieralski Reaction: N-(4-benzamidobutyl)benzamide derivatives have been synthesized using the Bischler-Napieralski reaction. The synthesis process involves cyclizing N-(4-aryl-4-hydroxybuty1)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, revealing the formation of N-(4-aryibut-3-enyl)benzamide intermediates. This process was confirmed by X-ray crystallographic analysis, which established the E-isomer configuration of the products (Browne, Skelton, & White, 1981).

Applications in Cancer Research

  • Targeted Drug Delivery for Melanoma

    Research into benzamide derivatives, specifically N-(2-(diethylamino)ethyl)benzamides, has shown promise for targeted drug delivery in melanoma treatment. These derivatives, when conjugated with alkylating cytostatics, demonstrated enhanced toxicity against melanoma cells compared to the parent compounds. This suggests their potential for selective in vivo delivery of cytostatics in melanoma cells, enhancing therapeutic efficacy (Wolf et al., 2004).

  • Histone Deacetylase Inhibition

    N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a benzamide derivative, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound exhibits antitumor activity by blocking cancer cell proliferation and inducing apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).

Other Pharmacological Applications

  • Antitubercular Activity

    A study on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis. These compounds were also found to be non-cytotoxic in nature, suggesting their potential as leads in antitubercular drug discovery (Nimbalkar et al., 2018).

  • Inhibition of Human Recombinant Alkaline Phosphatase

    N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized from antipyrine, have shown potential biological applications. They were screened against human recombinant alkaline phosphatase, indicating potential use in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(4-benzamidobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWQDFBUPYPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953881
Record name N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamidobutyl)benzamide

CAS RN

31991-78-3
Record name NSC16587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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